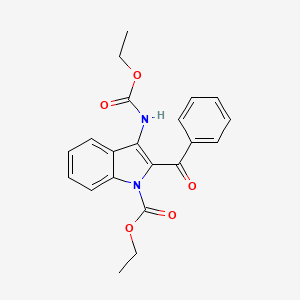
Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate is an organic compound with a complex structure that includes an indole core, a benzoyl group, and ethoxycarbonyl functionalities
Métodos De Preparación
The synthesis of Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethoxycarbonylation: The ethoxycarbonyl groups can be introduced through esterification reactions using ethyl chloroformate and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ethoxycarbonyl groups, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mecanismo De Acción
The mechanism of action of Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The indole core is known to interact with various biological targets, including kinases and G-protein coupled receptors, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate can be compared with similar compounds such as:
Ethyl 2-benzoyl-3-ethoxyprop-2-enoate: This compound has a similar benzoyl group but differs in the structure of the indole core.
Ethyl 2-ethoxymethylidene-3-oxo esters: These compounds share the ethoxycarbonyl functionality but have different core structures and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups and the indole core, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
882864-43-9 |
|---|---|
Fórmula molecular |
C21H20N2O5 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
ethyl 2-benzoyl-3-(ethoxycarbonylamino)indole-1-carboxylate |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-20(25)22-17-15-12-8-9-13-16(15)23(21(26)28-4-2)18(17)19(24)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3,(H,22,25) |
Clave InChI |
DFFJVGXRVMVRIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=C(N(C2=CC=CC=C21)C(=O)OCC)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)
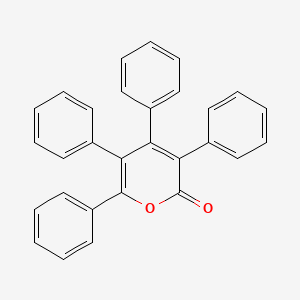


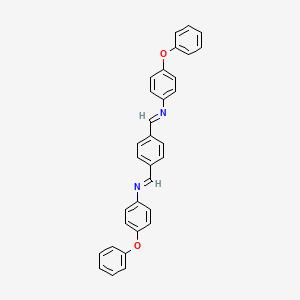



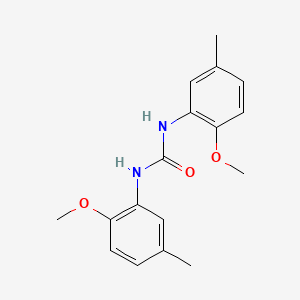
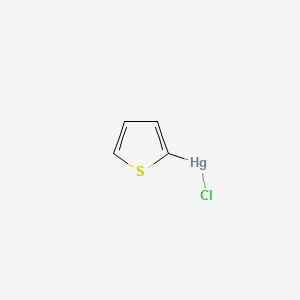
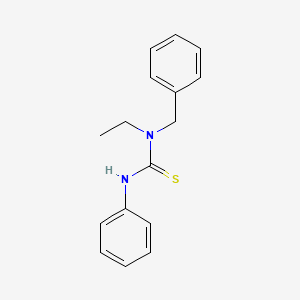
![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11945991.png)
![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11945993.png)

